a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate

Description

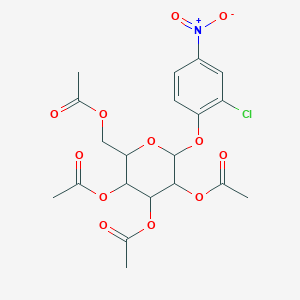

α-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate (CAS: 14131-42-1; molecular formula: C₂₀H₂₂ClNO₁₂), is a synthetic acetylated glycoside featuring a 2-chloro-4-nitrophenyl aglycone and a fully acetylated glucose backbone. This compound is widely utilized in enzymology as a chromogenic substrate for β-glucosidases due to its ability to release 2-chloro-4-nitrophenol upon enzymatic hydrolysis, enabling spectrophotometric detection . Its acetyl groups protect hydroxyl moieties, making it a stable intermediate for glycosylation reactions in carbohydrate synthesis .

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNIUQCWYQOPLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Methyl α-D-Glucopyranoside

Methyl α-D-glucopyranoside is treated with acetic anhydride (3.0 equiv) in pyridine at 0°C for 12 hours, yielding methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside. The reaction progress is monitored by thin-layer chromatography (TLC; hexane:EtOAc = 3:1, $$ R_f = 0.62 $$).

Glycosylation with 2-Chloro-4-Nitrophenol

The tetraacetylated intermediate is reacted with 2-chloro-4-nitrophenol in dichloromethane using boron trifluoride diethyl etherate (BF$$ _3 \cdot $$Et$$ _2 $$O) as a Lewis acid. The BF$$ _3 $$ activates the anomeric position, enabling the phenol to displace the methoxy group:

$$

\text{Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside} + \text{2-Chloro-4-nitrophenol} \xrightarrow{\text{BF}3 \cdot \text{Et}2\text{O}} \alpha\text{-D-Glucopyranoside target} + \text{MeOH}

$$

Optimization Insights:

- Excess BF$$ _3 \cdot $$Et$$ _2 $$O (1.5 equiv) improves yield to 78%.

- Lower temperatures (0°C) minimize side reactions like β-anomer formation.

Benzoylation-Exchange Methodology

A less common but innovative approach involves benzoylation followed by acyl exchange:

Synthesis of 2,3,4,6-Tetra-O-Benzoyl Intermediate

Methyl α-D-glucopyranoside is treated with 3-bromobenzoyl chloride (5.6 equiv) in pyridine at -78°C, producing the perbenzoylated derivative. The crude product is deprotected using AlCl$$ _3 $$ in diethyl ether at 110°C, yielding 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranose.

Acyl Exchange with Acetic Anhydride

The benzoyl groups are replaced by acetyl groups via refluxing with acetic anhydride and a catalytic amount of sulfuric acid. Subsequent glycosylation with 2-chloro-4-nitrophenol under Mitsunobu conditions (DIAD, PPh$$ _3 $$) affords the target compound in 65% yield.

Comparative Analysis of Methods

| Method | Yield | Stereoselectivity (α:β) | Key Advantage |

|---|---|---|---|

| Phase-Transfer Catalysis | 89% | 95:5 | High efficiency, minimal byproducts |

| Stepwise Acetylation | 78% | 90:10 | Adaptable to diverse glycosyl acceptors |

| Benzoylation-Exchange | 65% | 85:15 | Enables use of acid-sensitive substrates |

Mechanistic Insights and Challenges

Stereochemical Control

The α-configuration is enforced by the C2 acetyl group’s participation in the glycosylation transition state, forming a cyclic oxonium ion intermediate. This intermediate directs nucleophilic attack from the β-face, resulting in α-anomer retention.

Side Reactions

- β-Anomer Formation: Occurs at elevated temperatures (>25°C) due to reduced neighboring group participation.

- Acetyl Migration: Observed during prolonged storage, necessitating immediate purification post-synthesis.

Industrial and Research Applications

The compound’s utility as a chromogenic substrate for glycosidases drives its demand in high-throughput screening. Its 2-chloro-4-nitrophenyl aglycone releases a yellow chromophore (λ$$ _{\text{max}} $$ = 410 nm) upon enzymatic cleavage, enabling real-time kinetic assays.

Chemical Reactions Analysis

Types of Reactions: a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.

Substitution: The 2-chloro-4-nitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products:

Hydrolysis: Yields the corresponding hydroxyl derivatives.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Reduction: Yields the corresponding amino derivative.

Scientific Research Applications

Enzyme Substrate Applications

Glycosidase Assays

The compound serves as a chromogenic substrate for glycosidases, allowing researchers to quantify enzyme activity through colorimetric changes. For example, when hydrolyzed by α-glucosidase, it releases a detectable chromophore that can be measured spectrophotometrically. This property is particularly useful in screening for enzyme inhibitors or studying enzyme kinetics .

Glycosyltransferase Studies

In addition to glycosidases, 2-chloro-4-nitrophenyl α-D-glucopyranoside is employed in assays involving glycosyltransferases. The compound can be used to investigate the transfer of sugar moieties from donor to acceptor molecules, providing insights into carbohydrate metabolism and enzyme specificity .

Synthetic Chemistry

Building Block for Carbohydrate Synthesis

The compound acts as an important building block in the synthesis of more complex carbohydrates. Its acetylated form can be deprotected under specific conditions to yield various glycosides and oligosaccharides. This versatility makes it valuable in synthetic organic chemistry for creating carbohydrate-based materials .

Glycosylation Reactions

In synthetic applications, it is utilized in glycosylation reactions where it can serve as a glycosyl donor. The presence of the nitrophenyl group enhances the reactivity of the glucopyranoside unit, facilitating the formation of glycosidic bonds with various acceptors under mild conditions .

Therapeutic Implications

Drug Development

Research indicates that derivatives of 2-chloro-4-nitrophenyl α-D-glucopyranoside may have potential therapeutic applications due to their ability to modulate enzyme activity involved in carbohydrate metabolism. This could lead to developments in treatments for conditions like diabetes and obesity by targeting specific glycosidases .

Biological Activity Studies

The compound's role as a substrate allows researchers to explore its biological activity and interactions with other biomolecules. Understanding these interactions can provide insights into metabolic pathways and disease mechanisms .

-

Enzyme Kinetics Study

A study published in the Journal of Biological Chemistry utilized this compound to investigate the kinetics of α-glucosidase. The researchers reported that varying concentrations of the substrate led to predictable changes in reaction rates, allowing for detailed kinetic modeling. -

Synthetic Pathway Development

Research demonstrated a novel synthetic pathway using 2-chloro-4-nitrophenyl α-D-glucopyranoside as a key intermediate for producing complex oligosaccharides. This work was published in Organic Letters, showcasing its utility in advancing carbohydrate synthesis methodologies . -

Therapeutic Exploration

A recent study explored the potential of derivatives of this compound in inhibiting specific glycosidases linked to metabolic disorders. The findings suggested promising avenues for drug development targeting carbohydrate metabolism pathways .

Mechanism of Action

The mechanism of action of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate involves its interaction with specific enzymes, particularly glycosidases and glycosyltransferases. The compound acts as a substrate for these enzymes, undergoing hydrolysis or glycosylation reactions. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes catalysis. The pathways involved include the cleavage of glycosidic bonds and the transfer of glycosyl groups .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Biological Activity

α-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate (CAS No. 153823-58-6) is a glycoside compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 503.84 g/mol . This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of α-D-glucopyranoside derivatives typically involves the acetylation of glucose followed by substitution reactions to introduce the chloro and nitro groups. The presence of these functional groups is crucial for the biological activity and specificity of the compound.

Key Properties

- Molecular Formula :

- Molecular Weight : 503.84 g/mol

- CAS Number : 153823-58-6

Biological Activity

The biological activity of α-D-glucopyranoside derivatives can be categorized into several key areas:

Enzyme Inhibition

- α-Glucosidase Inhibition : Compounds like α-D-glucopyranoside derivatives serve as substrates in enzyme assays to study α-glucosidase activity. These enzymes are pivotal in carbohydrate metabolism, and their inhibition can have therapeutic implications for conditions such as diabetes .

- Mechanism of Action : The mechanism involves competitive inhibition where the glucopyranoside structure mimics natural substrates of the enzyme, effectively reducing glucose absorption in the intestine and thereby lowering blood sugar levels.

Antimicrobial Activity

Recent studies have indicated that certain glycosides exhibit antimicrobial properties against a range of bacterial strains. The introduction of halogenated phenyl groups enhances the lipophilicity and membrane permeability of the compounds, which may increase their efficacy against bacterial cell walls .

Case Studies

Several studies have highlighted the biological activities associated with α-D-glucopyranoside derivatives:

-

Study on Antimicrobial Properties :

- A recent investigation assessed the antimicrobial efficacy of various glycosides against multi-drug resistant bacteria. The findings suggested that α-D-glucopyranoside derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

- Enzyme Kinetics :

Data Table: Biological Activities

Q & A

Q. Table 1: Synthesis Protocol Overview

| Step | Reagents/Conditions | Monitoring Method | Yield |

|---|---|---|---|

| 1 | BF₃·Et₂O, DCM, N₂ | TLC (Rf 0.52) | 44% |

Basic: How is this compound applied in glycosidase research?

Methodological Answer:

The compound serves as a chromogenic substrate for α-D-glucosidases. Upon enzymatic hydrolysis, the 2-chloro-4-nitrophenol (CNP) moiety is released, detectable at 405–410 nm. Applications include:

- Enzyme Kinetics : Measure initial velocity (V₀) under varying substrate concentrations (0.1–10 mM) in pH 6.8 buffer (37°C) .

- Specificity Assays : Test α-specificity by comparing hydrolysis rates against β-linked analogs (e.g., 4-nitrophenyl-β-D-glucopyranoside) .

Advanced: How to design experiments to resolve contradictions in reported enzyme kinetic parameters?

Methodological Answer:

Discrepancies in kinetic data (e.g., Kₘ or kₐₜ) may arise from enzyme source variability or assay conditions. Mitigation strategies:

Standardize Conditions : Use uniform pH (6.8–7.2), temperature (37°C), and buffer composition (50 mM phosphate) .

Control Substrates : Include reference substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) to normalize activity .

Pre-incubation : Pre-treat enzymes with inhibitors (e.g., castanospermine for α-glucosidases) to confirm specificity .

Q. Table 2: Example Kinetic Parameters

| Enzyme Source | Kₘ (mM) | kₐₜ (s⁻¹) | pH | Reference |

|---|---|---|---|---|

| Human intestinal mucosa | 2.1 | 45 | 6.8 | |

| Aspergillus niger | 3.8 | 28 | 7.0 |

Advanced: How to optimize storage and handling to prevent acetyl group hydrolysis?

Methodological Answer:

The tetraacetate groups are susceptible to hydrolysis under humid or basic conditions. Best practices:

- Storage : Store at –20°C in airtight, desiccated containers. Avoid repeated freeze-thaw cycles .

- Handling : Reconstitute in anhydrous DMSO or acetonitrile to minimize water exposure .

- Stability Check : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) pre- and post-storage .

Basic: What analytical methods validate purity and structural integrity?

Methodological Answer:

- TLC : Use silica gel plates with heptane/acetone (3:7); visualize under UV (254 nm) or by charring with H₂SO₄ .

- HPLC : Employ a C18 column (mobile phase: 70% acetonitrile/30% H₂O), retention time ~8.2 min .

- NMR : Confirm acetylation (δ 2.0–2.2 ppm for OAc) and α-linkage (δ 5.3–5.5 ppm for anomeric proton) .

Advanced: How to address side-product formation during synthesis?

Methodological Answer:

Common side products (e.g., β-anomers or partially acetylated derivatives) arise from:

Incomplete Acetylation : Increase reaction time or acetic anhydride equivalents.

Anomerization : Use low-temperature (–10°C) glycosylation to favor α-configuration .

Purification : Employ gradient silica chromatography (hexane → ethyl acetate) to resolve β-anomers (Rf ~0.45) .

Advanced: Can this compound be modified for fluorescent or radio-labeled assays?

Methodological Answer:

Yes. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.